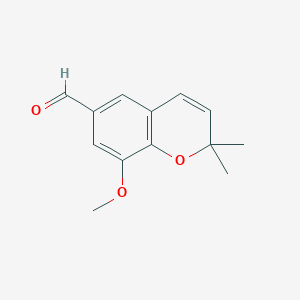
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a methoxy group at the 8th position, two methyl groups at the 2nd position, and an aldehyde group at the 6th position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Formylation: The aldehyde group at the 6th position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid.
Reduction: 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-methanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2H,8H-Benzo[1,2-b3,4-b’]dipyran-2-one, 8,8-dimethyl-:
Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-:
Uniqueness
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
71672-22-5 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
8-methoxy-2,2-dimethylchromene-6-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2)5-4-10-6-9(8-14)7-11(15-3)12(10)16-13/h4-8H,1-3H3 |
InChI Key |
IRMONAYMIVIKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















